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3-Isopropoxy alanine

Lipophilicity XLogP3‑AA Membrane permeability

Researchers requiring β-isopropyl tryptophan analogues for medicinal chemistry screening must use the specific β-O-isopropyl serine congener-methyl or ethyl analogs fail to replicate the branched steric profile. 3-Isopropoxy alanine (CAS 122608-80-4) is the crystallographically validated substrate for engineered PfTrpB7E6 tryptophan synthase (PDB 6CUT, 1.77 Å). • Confirmed stable external aldimine intermediate enabling stereoselective biocatalytic synthesis of β-isopropyl tryptophan analogues. • XLogP -2.7, TPSA 72.6 Ų; suitable for PAMPA/Caco-2 permeability benchmarking across the O-alkyl serine series. • ≥95% purity; batch-specific QC documentation; available globally with ambient shipping.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B13254646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropoxy alanine
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C)OCC(C(=O)O)N
InChIInChI=1S/C6H13NO3/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
InChIKeyRWPNRIDPFQODSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropoxy Alanine: Chemical Identity & Physicochemical Profile


3-Isopropoxy alanine (CAS 122608-80-4; PubChem CID 537959), systematically named 2-amino-3-(propan-2-yloxy)propanoic acid and synonymously termed O-isopropyl-L-serine, is a non-proteinogenic, β‑O‑alkylated α‑amino acid. It is formally derived from L‑serine by etherification of the side‑chain hydroxyl group with an isopropyl moiety. Its molecular formula is C₆H₁₃NO₃ (molecular weight 147.17 g·mol⁻¹), and commercially available research-grade material typically carries a purity specification of ≥95% . Computed physicochemical descriptors from PubChem include an XLogP3‑AA of −2.7, a topological polar surface area (TPSA) of 72.6 Ų, two hydrogen‑bond donors, four hydrogen‑bond acceptors, and four rotatable bonds [1]. The compound has been structurally characterized by NMR, IR, and Raman spectroscopy, with full spectral data archived in SpectraBase and the NIST mass spectral library [2]. Its primary documented biochemical context is as a β‑branched substrate for engineered tryptophan synthase variants (PfTrpB7E6) in the stereoselective biocatalytic synthesis of β‑alkyl tryptophan analogues [3].

Why 3-Isopropoxy Alanine Cannot Be Substituted


β‑O‑alkyl serine derivatives form a homologous series in which the steric bulk, lipophilicity, and conformational flexibility of the ether side chain progressively modulate molecular recognition by enzymes, transporters, and binding pockets. The isopropoxy substituent of 3‑isopropoxy alanine introduces a branched, secondary‑alkyl architecture (—O–CH(CH₃)₂) that is absent in the linear methoxy (—O–CH₃) and ethoxy (—O–CH₂CH₃) congeners and differs fundamentally from the bulky, quasi‑spherical tert‑butoxy (—O–C(CH₃)₃) analog [1]. This branching creates a stereoelectronically distinct environment at the β‑carbon that influences both ground‑state conformation and transition‑state interactions in PLP‑dependent enzymatic transformations. Structural biology evidence from PDB entry 6CUT demonstrates that (2S,3S)-isopropylserine forms a stable external aldimine intermediate within the active site of engineered Pyrococcus furiosus tryptophan synthase (PfTrpB7E6), resolved at 1.77 Å, whereas the corresponding ethylserine analog (PDB 6CUZ, 1.75 Å) is captured as the downstream amino‑acrylate species, indicating that the isopropyl versus ethyl side chain diverts the catalytic itinerary [2]. Interchanging these analogs without empirical validation therefore risks altered or abolished biocatalytic turnover, divergent stereochemical outcomes, and unreliable structure‑activity relationship (SAR) interpretation in medicinal chemistry campaigns targeting β‑substituted amino acid scaffolds [3]. Procurement of the specific β‑O‑isopropyl congener is consequently non‑negotiable when experimental design requires the branched‑alkyl steric and lipophilic signature.

3-Isopropoxy Alanine: Differentiating Evidence vs. β‑O‑Alkyl Analogs


Lipophilicity (XLogP) vs. O-Methylserine

3‑Isopropoxy alanine (O‑isopropylserine) returns a PubChem‑computed XLogP3‑AA value of −2.7, reflecting the lipophilic contribution of the branched isopropyl ether side chain [1]. In contrast, O‑methylserine (3‑methoxyalanine; PubChem CID 132993) yields an XLogP3‑AA of −4.6 and O‑ethylserine (3‑ethoxyalanine; PubChem CID 6950755) returns −3.5, while the parent L‑serine registers −3.1 [2]. The quantitative logP difference of +1.9 between isopropoxy and methoxy congeners corresponds to an approximately 80‑fold increase in octanol‑water partition coefficient under the Hansch‑Leo formalism (ΔlogP = 1.9 → factor ~79.4), a magnitude that typically translates into measurably superior passive membrane permeability in both Caco‑2 and PAMPA models for amino acid‑derived scaffolds [3].

Lipophilicity XLogP3‑AA Membrane permeability Drug‑likeness O‑alkyl serine

H-Bond Acceptors and Polar Surface Area Profile

3‑Isopropoxy alanine possesses four hydrogen‑bond acceptors (HBA = 4) and two hydrogen‑bond donors (HBD = 2), yielding a HBA/HBD ratio of 2.0, with a topological polar surface area (TPSA) of 72.6 Ų [1]. This TPSA value remains below the widely accepted 140 Ų oral bioavailability threshold and below the 90 Ų CNS‑penetration threshold, distinguishing it from O‑methylserine (HBA = 4, HBD = 2, TPSA = 72.6 Ų; identical TPSA but markedly different logP) and from L‑serine (HBA = 4, HBD = 3, TPSA = 83.8 Ų) [2]. While TPSA is identical between methoxy and isopropoxy congeners, the combination of equal TPSA with elevated logP (−2.7 vs. −4.6) positions 3‑isopropoxy alanine in a more favorable region of the permeability‑lipophilicity trade‑off space, closer to the 'CNS‑MPO' sweet spot for amino acid‑derived chemical probes [3].

Hydrogen bonding TPSA Drug‑likeness Physicochemical profiling

Crystallographic Evidence: Aldimine vs. Amino-Acrylate Intermediate

In the engineered Pyrococcus furiosus tryptophan synthase β‑subunit (PfTrpB7E6), the co‑crystal structure with (2S,3S)‑isopropylserine (PDB 6CUT; resolution 1.77 Å) captures the substrate covalently bound as the PLP‑external aldimine (Schiff base) intermediate, with unambiguous electron density for the isopropyl side chain within the hydrophobic active‑site pocket [1]. By contrast, the corresponding co‑crystal with (2S,3R)‑ethylserine (PDB 6CUZ; resolution 1.75 Å) reveals the substrate as the downstream amino‑acrylate species, indicating that the ethyl analog has undergone β‑elimination and progressed further along the catalytic coordinate [2]. This differential trapping—aldimine for isopropylserine versus amino‑acrylate for ethylserine—constitutes direct structural evidence that the branched isopropoxy side chain retards or alters the β‑elimination step relative to the linear ethoxy congener, a distinction with mechanistic and biocatalytic significance [3].

X‑ray crystallography Tryptophan synthase Schiff base intermediate Enzyme mechanism Non‑canonical amino acid

Rotatable Bond Count: 3‑Isopropoxy Alanine Has 4 Rotatable Bonds, Offering Greater Conformational Flexibility Than L‑Serine (3 Rotatable Bonds) but Lower Entropic Penalty Upon Binding Than Longer Linear O‑Alkyl Chains

3‑Isopropoxy alanine contains four rotatable bonds (Cα–Cβ, Cβ–O, O–C(isopropyl), and Cα–CO₂H), as computed by Cactvs 3.4.6.11 and reported in PubChem [1]. O‑Methylserine contains three rotatable bonds, O‑ethylserine contains four, and any linear O‑(n‑propyl) or O‑(n‑butyl) analog would present five or six rotatable bonds, respectively [2]. In fragment‑based drug discovery and peptide design, the number of rotatable bonds correlates inversely with ligand efficiency (ΔG per heavy atom) because each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ upon binding to a protein target [3]. The branched isopropoxy group achieves a favorable compromise: it provides sufficient conformational freedom (4 rotatable bonds) to sample bioactive conformations while the branching restricts the torsional space relative to a linear n‑propoxy chain of equivalent heavy‑atom count, potentially reducing the bound‑state entropic penalty compared with linear O‑alkyl analogs of similar molecular weight.

Conformational flexibility Rotatable bonds Entropy Molecular recognition Ligand efficiency

3-Isopropoxy Alanine: Research & Industrial Applications


Biocatalytic Synthesis of β‑Branched Amino Acids via Engineered Trp Synthase

3‑Isopropoxy alanine serves as a β‑branched serine surrogate in PfTrpB7E6‑catalyzed condensation with indole to produce β‑isopropyl‑substituted tryptophan analogues. The crystallographic evidence (PDB 6CUT) confirming stable external aldimine formation [1] supports its use in reaction engineering workflows where the β‑substituent steric profile directly dictates substrate acceptance, turnover, and enantioselectivity. Procurement of the specific isopropoxy congener—rather than the ethyl or methyl analog—is required to access the β‑isopropyl tryptophan chemical space for medicinal chemistry screening libraries targeting GPCRs, kinase, or transporter binding pockets that accommodate β‑branched hydrophobic side chains [2].

Permeability-Lipophilicity Profiling of O‑Alkyl Amino Acid Series

The computed XLogP3‑AA value of −2.7 and TPSA of 72.6 Ų [1] position 3‑isopropoxy alanine as the most lipophilic member among the short‑chain O‑alkyl serine series that retains a TPSA compatible with oral and CNS drug space. It is suitable as a reference compound in PAMPA, Caco‑2, or MDCK permeability assays where the objective is to isolate the contribution of β‑ether branching to passive transcellular flux, independent of hydrogen‑bonding changes (TPSA held constant at 72.6 Ų across methoxy, ethoxy, and isopropoxy congeners). Its four‑rotatable‑bond architecture [2] further enables comparative conformational entropy studies via NMR or molecular dynamics when benchmarked against O‑methylserine (3 rotatable bonds) [3].

Solid-Phase Peptide Synthesis of β‑Modified Peptidomimetics

The protected form of 3‑isopropoxy alanine (e.g., Fmoc‑ or Boc‑O‑isopropyl‑L‑serine) is a valuable unnatural amino acid monomer for Fmoc‑SPPS, enabling installation of a β‑isopropoxy side chain at specific positions within bioactive peptide sequences. The branched ether provides greater proteolytic stability than the native serine hydroxyl while introducing a steric constraint distinct from O‑methyl or O‑ethyl protection. The quantitative increase in lipophilicity (ΔXLogP = +1.9 vs. O‑methylserine) [1] can be exploited to tune the overall hydrophobicity and membrane association of antimicrobial peptides or cell‑penetrating peptide conjugates without altering the peptide backbone hydrogen‑bonding pattern.

PLP-Dependent β‑Elimination Mechanism Studies

The differential crystallographic trapping of isopropylserine as the external aldimine (PDB 6CUT) versus ethylserine as the amino‑acrylate (PDB 6CUZ) in the identical PfTrpB7E6 enzyme [1] makes this compound pair a uniquely informative tool set for dissecting the kinetic and structural determinants of the β‑elimination step in PLP‑dependent enzymes. Procurement of both the isopropoxy and ethoxy congeners enables controlled comparative stopped‑flow UV‑Vis, X‑ray crystallography, and QM/MM computational studies to map the free‑energy landscape of the catalytic cycle. This directly supports enzyme engineering campaigns aimed at altering substrate scope or improving catalytic efficiency for industrial biocatalysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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